N,N,N-Triethyl-3-hydroxyanilinium iodide
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Chemical Science
Quaternary ammonium compounds (QACs) are a class of organic salts with a wide array of applications. They are notably utilized as surfactants, disinfectants, and phase-transfer catalysts. Their biological activity is a significant area of study, with many QACs exhibiting antimicrobial properties. The permanent positive charge on the quaternary nitrogen atom is a key feature that dictates their chemical behavior and utility.
Overview of Anilinium Derivatives in Modern Organic Chemistry
Anilinium derivatives, formed from the protonation or quaternization of aniline (B41778), are important intermediates and functional molecules in organic chemistry. Aniline itself is a primary aromatic amine that serves as a precursor to numerous dyes, polymers, and pharmaceuticals. Anilinium salts can be employed in various chemical transformations, including in the development of dynamic polymer networks and as components in ionic liquids. The electronic properties of the aniline ring can be modulated by substituents, which in turn influences the reactivity and properties of the corresponding anilinium salt.
Specific Academic Relevance of N,N,N-Triethyl-3-hydroxyanilinium Iodide and Related Structures
While extensive academic literature specifically detailing this compound is not widely available, the academic relevance of this compound can be inferred from research on its structural analogues. A closely related compound, the labeled version of 3-Hydroxyphenyltrimethylammonium iodide, is known to be an acetylcholinesterase inhibitor. pharmaffiliates.com This suggests that this compound and similar structures could be of interest in medicinal chemistry for their potential biological activities. The presence of the hydroxyl group on the phenyl ring and the triethylammonium (B8662869) moiety provides specific sites for interaction with biological targets.
Scope and Objectives of Advanced Research on This Compound Class
Advanced research on this class of compounds likely focuses on several key areas. One primary objective is the synthesis and characterization of novel anilinium salts with tailored properties. This includes modifying the substituents on the aromatic ring and varying the alkyl groups on the nitrogen atom to fine-tune their biological activity, solubility, and stability. Another research direction is the exploration of their applications in materials science, for instance, in the creation of functional polymers. Furthermore, understanding the structure-activity relationships of these compounds as enzyme inhibitors or for other therapeutic purposes remains a significant goal in medicinal chemistry research.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H20INO |
| Molecular Weight | 321.20 g/mol |
| CAS Number | 68-01-9 |
| IUPAC Name | This compound |
| Synonyms | Benzenaminium, N,N,N-triethyl-3-hydroxy-, iodide; (m-Hydroxyphenyl)triethylammonium iodide |
Structure
3D Structure of Parent
Properties
CAS No. |
68-01-9 |
|---|---|
Molecular Formula |
C12H20INO |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
triethyl-(3-hydroxyphenyl)azanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H |
InChI Key |
FNPDBNVORLQYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-] |
Related CAS |
152-13-6 (Parent) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways of N,n,n Triethyl 3 Hydroxyanilinium Iodide
Quaternarization Reactions: Mechanistic Insights and Optimization Strategies
The quaternarization of tertiary amines to form quaternary ammonium (B1175870) salts is a widely utilized transformation in organic synthesis. unacademy.com This reaction, famously studied by Nikolai Menshutkin, involves the treatment of a tertiary amine with an alkylating agent. tue.nlsemanticscholar.org In the context of N,N,N-Triethyl-3-hydroxyanilinium iodide, the reaction involves the ethylation of the tertiary amine precursor, 3-(diethylamino)phenol.
Nucleophilic Alkylation of Tertiary Amines with Iodoalkanes
The fundamental reaction for the synthesis of this compound is the nucleophilic alkylation of 3-(diethylamino)phenol with ethyl iodide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlnih.gov
In this SN2 pathway, the tertiary amine, 3-(diethylamino)phenol, acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the ethyl iodide. tue.nl This nucleophilic attack occurs concertedly with the departure of the iodide ion, which serves as the leaving group. The reaction results in the formation of a new carbon-nitrogen bond, yielding the quaternary ammonium cation and an iodide counter-ion. tue.nl
The choice of an iodoalkane, such as ethyl iodide, is particularly effective for several reasons:
Leaving Group Ability : The iodide ion is an excellent leaving group due to its large size, high polarizability, and the relative weakness of the carbon-iodine bond. The leaving propensity of halides is inversely related to their basicity, with the order of reactivity in SN2 reactions being I > Br > Cl. researchgate.netvanderbilt.edu
Reactivity : Iodoalkanes are generally the most reactive alkyl halides in SN2 reactions, often allowing for milder reaction conditions (e.g., lower temperatures) compared to bromoalkanes or chloroalkanes.
Influence of Reaction Conditions on Yield and Selectivity
The efficiency and outcome of the quaternarization reaction are highly dependent on the specific conditions employed. Key parameters that can be manipulated to optimize the yield and selectivity include the choice of solvent, the use of catalysts, temperature, and reactant concentrations.
The solvent plays a crucial role in the Menshutkin reaction, as it can stabilize the reactants, transition state, and products to different extents. tue.nl Given that the transition state is more polar and charged than the neutral reactants, polar solvents generally accelerate the reaction by stabilizing this transition state more effectively. tue.nlsemanticscholar.org
The dielectric constant (ε) of a solvent is a key measure of its polarity. An increase in the dielectric constant typically leads to an increased reaction rate for quaternization reactions. tue.nlsemanticscholar.org Solvents can be broadly categorized as polar protic (e.g., methanol (B129727), ethanol) and polar aprotic (e.g., acetone, acetonitrile, dimethylformamide).
Polar Protic Solvents : Solvents like methanol can stabilize the charged transition state through hydrogen bonding. Methanol has been identified as a suitable solvent for quaternization in several studies. rsc.orgrsc.org
Polar Aprotic Solvents : These solvents possess significant dipole moments but lack acidic protons. It has been observed that the reaction rate is sometimes enhanced more by aprotic polar solvents than by protic ones. tue.nl
The table below illustrates the effect of various solvents on the reaction rate constant for a representative Menshutkin reaction.
Data compiled from studies on Menshutkin reactions. tue.nlsemanticscholar.org The relative rates are generalized trends.
The direct quaternization of tertiary amines via the Menshutkin reaction is typically not a catalyzed process; it proceeds by the direct reaction between the nucleophile and the electrophile. google.com Optimization is usually achieved by manipulating temperature, pressure, and solvent rather than by adding a catalyst. Continuous processes in tubular reactors have been developed to produce quaternary ammonium compounds at moderate temperatures and pressures without the need for solvents or catalysts, achieving high yields. google.com
However, the broader field of reactions involving quaternary ammonium salts heavily features catalysis. Quaternary ammonium salts themselves are extensively used as phase-transfer catalysts (PTCs). unacademy.comnih.gov In phase-transfer catalysis, the quaternary salt facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). For hydroxide-initiated PTC reactions, smaller, more hydrophilic ammonium ions like triethylbenzylammonium are often effective catalysts. nih.gov While this is an application of the final product rather than a method for its synthesis, it is an important aspect of the chemistry of this class of compounds.
One-Pot Synthesis Approaches to Quaternary Anilinium Salts
One-pot synthesis, where multiple consecutive reactions are carried out in a single reactor, offers significant advantages in terms of efficiency, resource management, and reduced waste. For quaternary anilinium salts, a one-pot approach could involve the synthesis of the aniline (B41778) precursor followed by in-situ quaternarization without isolating the intermediate.
For instance, a synthetic sequence could be designed where a precursor is modified to form the 3-(diethylamino)phenol intermediate, after which ethyl iodide is added directly to the reaction mixture to complete the quaternization. nih.gov One-pot methods have been successfully developed for the synthesis of various quaternary pyridinium (B92312) salts, where functionalization of a double bond and subsequent reaction with pyridine (B92270) occur in the same vessel, yielding the final product in high yields. rsc.orgresearchgate.netosi.lv Similar strategies can be envisioned for anilinium salts, potentially starting from a more readily available precursor like 3-aminophenol (B1664112). A one-pot process involving sequential N-alkylation could first produce the tertiary amine, which is then quaternized in the same pot.
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The synthesis of the target compound is critically dependent on the availability and synthesis of its immediate precursor, 3-(diethylamino)phenol. The preparation of this precursor involves key functional group interconversions.
The most direct conceptual pathway to 3-(diethylamino)phenol is the N-alkylation of 3-aminophenol. This transformation requires the introduction of two ethyl groups onto the primary amino group. This can be achieved using an ethylating agent such as ethyl iodide or diethyl sulfate. However, controlling the degree of alkylation to prevent the formation of the quaternary salt at this stage can be challenging, and mixtures of mono-, di-, and tri-ethylated products may be formed.
An alternative synthetic strategy is outlined in a patent, which describes the synthesis of m-hydroxy-N,N-diethylaniline from m-ethoxy-N,N-diethylaniline. google.com This latter compound is a major byproduct in the production of the desired precursor from 3-aminophenol. The patented method involves a de-alkylation (ether cleavage) reaction, where the ethyl group is removed from the phenolic oxygen. This process uses a protonic acid and an iodide salt (such as potassium iodide) in water, effectively converting a less valuable byproduct into the desired precursor. google.com This represents a valuable functional group interconversion from an ether to a phenol.
General functional group interconversions are fundamental to designing flexible synthetic routes. vanderbilt.eduub.eduscribd.com For example, a hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at other parts of a molecule. ub.edunih.gov Similarly, alcohols can be converted into alkyl halides, which are versatile intermediates for forming C-N bonds. vanderbilt.edu These standard transformations provide a toolbox for chemists to construct complex precursors from simpler starting materials.
The table below summarizes potential synthetic routes for the key precursor, 3-(diethylamino)phenol.
Amination Routes to Aniline Derivatives
The foundational step in synthesizing the target compound is the formation of the aniline core. Several methodologies exist for introducing an amino group onto a benzene (B151609) ring. A primary and widely used industrial method involves the nitration of benzene followed by the reduction of the resulting nitrobenzene. chegg.com This two-step process is versatile and allows for the synthesis of a wide range of substituted anilines.
Another significant strategy is nucleophilic aromatic substitution, where a suitable leaving group on the aromatic ring, such as a halide, is displaced by an amine source like sodium amide. chemistrysteps.com More recently, biocatalysis has emerged as a sustainable alternative. Chemoenzymatic methods using immobilized nitroreductase (NR) enzymes can selectively reduce aryl nitro groups to anilines under mild, aqueous conditions, avoiding the high temperatures and metal catalysts associated with traditional hydrogenation. nih.gov
| Method | Precursor | Reagents/Catalyst | Key Features |
| Nitro Group Reduction | Nitrobenzene | Sn/HCl, Fe/HCl, or H₂/Pd/C | High yield, widely applicable, traditional method. chegg.com |
| Nucleophilic Aromatic Substitution | Aryl Halide | NaNH₂ in NH₃ | Effective for converting aryl halides to anilines. chemistrysteps.com |
| From Cyclohexanones | Cyclohexanone | NH₄OAc, K₂CO₃, Pd/C–ethylene | Direct synthesis under non-aerobic conditions. bohrium.com |
| Biocatalytic Reduction | Nitroaromatic Compound | Immobilized Nitroreductase (NR) Enzymes | Sustainable, high chemoselectivity, mild aqueous conditions. nih.gov |
Strategies for Introducing the Hydroxyl Functionality
Direct introduction of amino and hydroxyl groups into an aromatic ring is often challenging. chegg.comchegg.com Therefore, the synthesis typically relies on precursors where one of the functional groups is already present. For this compound, the most logical precursor is 3-aminophenol (also known as 3-hydroxyaniline). wikipedia.orgnih.gov
The synthesis of 3-aminophenol can be achieved through several established routes:
Reduction of 3-nitrophenol (B1666305): This is a common laboratory and industrial method where the nitro group of 3-nitrophenol is reduced to an amine. wikipedia.org
Caustic Fusion of 3-aminobenzenesulfonic acid: This process involves heating 3-aminobenzenesulfonic acid with sodium hydroxide (B78521) at high temperatures (e.g., 245 °C) for several hours. wikipedia.org
From Resorcinol (B1680541): A substitution reaction between resorcinol and ammonium hydroxide can also yield 3-aminophenol. wikipedia.org
The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Derivatization of Substituted Anilines
Once 3-aminophenol is obtained, the synthesis of this compound proceeds in two subsequent N-alkylation steps.
N,N-di-alkylation: The primary amino group of 3-aminophenol is first converted to a tertiary amine, N,N-diethyl-3-hydroxyaniline. This can be accomplished by reacting 3-aminophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a base to neutralize the acid formed during the reaction. A patented method describes the synthesis of the closely related m-hydroxy-N,N-diethylaniline from m-ethoxy-N,N-diethylaniline using a protonic acid and an iodide salt. google.com
Quaternization: The final step is the quaternization of the tertiary amine, N,N-diethyl-3-hydroxyaniline, to form the target anilinium salt. This is achieved through the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks an alkyl halide—in this case, ethyl iodide. nih.gov The reaction is often performed by heating the tertiary amine with an excess of the alkylating agent, sometimes in a solvent like acetonitrile. nih.gov The resulting quaternary ammonium iodide typically precipitates from the reaction mixture or can be isolated upon cooling or addition of a non-polar solvent. nih.govnih.gov
| Reaction Stage | Reactant | Reagent | Reaction Type | Product |
| Tertiary Amine Formation | 3-Aminophenol | Ethyl Iodide (or other ethylating agent) | SN2 Alkylation | N,N-Diethyl-3-hydroxyaniline |
| Quaternization | N,N-Diethyl-3-hydroxyaniline | Ethyl Iodide | Menschutkin Reaction (SN2) | This compound |
Reaction Pathways Involving the Anilinium Moiety
The transformation of the amino group in aniline to a positively charged anilinium moiety drastically alters the electronic properties and reactivity of the aromatic ring.
Role as an Electrophile in Controlled Synthetic Transformations
In its protonated form or as a quaternary salt, the anilinium group is strongly electron-withdrawing due to the positive charge on the nitrogen atom. This has a profound effect on electrophilic aromatic substitution reactions. Unlike the amino group (-NH₂), which is a powerful activating and ortho-, para-directing group, the anilinium moiety (-NR₃⁺) is a deactivating and meta-directing group. byjus.com This is because the positive charge withdraws electron density from the benzene ring through the inductive effect (-I effect), making the ring less susceptible to attack by electrophiles. quora.com When an electrophilic attack does occur, it is directed to the meta position, which is least deactivated. byjus.comquora.com A classic example is the nitration of aniline in a strong acidic medium, which produces a significant amount of the meta-nitroaniline product due to the formation of the anilinium ion. byjus.comyoutube.com
Nucleophilic Substitution Reactions with Varied Substrates
While the nitrogen in aniline has a lone pair of electrons and readily acts as a nucleophile, the quaternized nitrogen in an anilinium salt lacks this lone pair and cannot function as a nucleophile. quora.com However, the anilinium group's influence on the aromatic ring can be pivotal in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the -NR₃⁺ group can activate the aromatic ring towards attack by external nucleophiles, particularly if other leaving groups are present at the ortho or para positions.
Furthermore, aniline derivatives themselves are excellent nucleophiles for SNAr reactions with electron-deficient aromatic substrates. Studies have shown that the reactions of aniline with substrates like 2-phenoxy-3,5-dinitropyridine are general-base catalysed, proceeding through the formation of an intermediate complex. psu.edu The formation of an anilinium salt as a product or the presence of anilinium ions in the reaction medium can influence the reaction kinetics. psu.edu
Participation in Cyclization and Cascade Reactions
Anilines are fundamental building blocks in the synthesis of N-heterocycles. They participate in a vast array of cyclization and cascade reactions to form important scaffolds like indoles, quinolines, and other fused systems. nih.govnih.gov In these reactions, the aniline nitrogen typically acts as the key nucleophile.
Electrophilic Cyclization: N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization when treated with electrophiles like ICl, I₂, or Br₂, affording 3-halogenated quinolines in good yields. nih.gov
Catalytic Annulation: Rh(III)-catalyzed C–H bond activation and annulation of N-pyrimidyl-substituted anilines with specific ylides can produce trifluoromethylindolines through a cascade involving C–H imidoylmethylation, tautomerization, and intramolecular nucleophilic addition. acs.org
Cascade Reactions for Fused Indoles: Gold(I)-catalyzed cascade reactions of anilines with diynes can lead to the controllable formation of complex structures like eight-membered ring-fused indoles and propellane-type indolines. These reactions proceed via an intramolecular hydroamination followed by a cycloisomerization. researchgate.net
These examples highlight the role of the aniline moiety as an integral part of complex, multi-step transformations that efficiently build molecular complexity from simple precursors.
| Reaction Type | Aniline Derivative | Catalyst/Reagent | Product Scaffold |
| Electrophilic Cyclization | N-(2-Alkynyl)aniline | ICl, I₂, PhSeBr | Substituted Quinolines nih.gov |
| Photocatalytic Cyclization | Dichloroazepinedione + Aniline | Photocatalyst | Indoloazepinediones acs.org |
| Rh-Catalyzed Annulation | N-Pyrimidyl-substituted aniline | [Cp*RhCl₂]₂/AgOTf | 2-Trifluoromethylindolines acs.org |
| Au-Catalyzed Cascade | Aniline + Diyne | Gold(I) complexes | Fused Indoles/Indolines researchgate.net |
Iodine-Mediated Cyclization
Iodine-mediated reactions represent a powerful tool in organic synthesis for the formation of carbon-heteroatom bonds. In the context of aniline derivatives, hypervalent iodine(III) reagents can facilitate oxidative cyclization reactions to construct complex heterocyclic scaffolds. While not a direct pathway to a simple quaternary salt like this compound, these methods highlight the advanced manipulation of aniline structures.
Research has demonstrated that iodine(III)-mediated reactions can be employed for the para-selective iodination of free anilines. researchgate.net The process often involves the in-situ formation of a more reactive iodinating species, such as acetyl hypoiodite (B1233010) from (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium iodide. researchgate.net This approach proceeds under mild, non-toxic, and efficient conditions. researchgate.net
Furthermore, I(III)-catalyzed oxidative cyclization can convert substituted anilines into various N-heterocycles. researchgate.net For instance, these reactions can be used to construct indoles, tetrahydroquinolines, and tetrahydrobenzazepines. nih.gov The mechanism often involves the generation of a nitrogen-centered radical or a nitrenoid intermediate, which then undergoes intramolecular cyclization. The choice of the iodine reagent and reaction conditions can influence the reaction pathway and the resulting heterocyclic system. Although anilines are strongly activated aromatic compounds that can be prone to decomposition with elemental iodine, using hypoiodous acid formed in situ or a morpholine-iodine complex allows for controlled iodination. manac-inc.co.jp
Table 1: Examples of Iodine-Mediated Reactions on Aniline Derivatives
| Starting Material | Reagent/Catalyst | Product Type | Reference |
| Substituted Anilines | PIDA/NH₄I | para-Iodinated Anilines | researchgate.net |
| 2-Alkenyl-tethered anilines | Sulfenoamination Catalysts | Indolines, Tetrahydroquinolines | nih.gov |
| Free Anilines | I₂/Morpholine | Ortho/Para-Iodinated Anilines | manac-inc.co.jp |
This table is interactive. Click on the headers to sort.
Aniline-Tethered Reaction Pathways
Aniline-tethered reactions are a class of intramolecular transformations where the aniline nitrogen or the aromatic ring participates in a cyclization reaction with a tethered functional group. These pathways are instrumental in the stereoselective synthesis of nitrogen-containing heterocycles.
One notable example is the intramolecular sulfenoamination of 2-alkenyl-tethered anilines, which provides access to enantioenriched indolines, tetrahydroquinolines, and tetrahydrobenzazepines. nih.gov The synthesis of these tethered anilines can be achieved through several routes, including 3-aza-Cope rearrangement, olefin metathesis, or palladium-catalyzed C–N cross-coupling, allowing for control over the geometry of the tethered alkene. nih.gov
Another strategy involves the use of photoredox catalysis for the cyclization of anilines tethered to a suitable reaction partner. For instance, a dechlorinative cyclization of an aminated chloro-azepinedione, where the amine is a tethered aniline, can be used to construct indoloazepinone scaffolds. acs.org This method relies on a single-electron-reduction-induced radical formation and subsequent cyclization onto the aniline ring. acs.org These advanced methods showcase how tethering strategies enable complex molecular architectures to be built from relatively simple aniline precursors.
Green Chemistry Approaches in the Synthesis of Quaternary Anilinium Salts
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quaternary ammonium salts (QAS), aiming to reduce environmental impact and improve efficiency. rsc.org This includes minimizing solvent use and developing recyclable catalytic systems.
Solvent-Free Reaction Environments
A significant advancement in the green synthesis of quaternary ammonium salts is the move towards solvent-free reaction conditions. The traditional Menshutkin reaction often employs organic solvents. rsc.org However, research has shown that N-alkylation of amines with alkyl halides can be effectively carried out under solvent-free conditions, often accelerated by microwave irradiation. semanticscholar.orgresearchgate.net
Microwave-assisted organic synthesis (MAOS) in the absence of a solvent offers several advantages, including significantly reduced reaction times, higher yields, and simpler work-up procedures. researchgate.net This approach avoids the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. For the synthesis of this compound, a solvent-free reaction between N,N-diethyl-3-aminophenol and ethyl iodide could be envisioned, potentially under microwave irradiation, to provide a more environmentally benign route. A continuous process for the quaternization of tertiary amines with alkyl halides has also been developed, which can be performed without a solvent in a tubular reactor. google.com
Recyclable Catalytic Systems
The development of recyclable catalysts is another key area of green chemistry in amine alkylation and quaternization reactions. While the direct quaternization of a tertiary amine with an alkyl halide does not typically require a catalyst, related N-alkylation reactions to produce tertiary amines often do. amazonaws.com Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse.
Table 2: Green Chemistry Approaches in Amine Alkylation
| Green Approach | Methodology | Advantages | Key Findings | Reference |
| Solvent-Free Synthesis | Microwave-assisted N-alkylation of amines with alkyl halides in water or neat. | Reduced solvent waste, shorter reaction times, higher yields. | Direct formation of tertiary amines is achievable without organic solvents. | semanticscholar.orgresearchgate.net |
| Recyclable Catalysis | Use of heterogeneous catalysts (e.g., supported metals, MOFs) for N-alkylation. | Catalyst can be easily recovered and reused, minimizing waste. | Various supported catalysts show high efficiency and reusability in C-N bond forming reactions. | mdpi.com |
| Alternative Alkylating Agents | Use of dimethyl carbonate (DMC) as a greener alternative to alkyl halides. | DMC is biodegradable, has low toxicity, and produces non-corrosive byproducts. | Effective for quaternization, especially with methanol as a solvent. | rsc.orgrsc.org |
This table is interactive. Click on the headers to sort.
Advanced Spectroscopic and Structural Elucidation of N,n,n Triethyl 3 Hydroxyanilinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like N,N,N-Triethyl-3-hydroxyanilinium iodide, NMR provides insights not only into the basic connectivity of atoms but also into its three-dimensional structure and dynamic behaviors.
Variable Temperature NMR Studies for Rotational Barriers and Exchange Regimes
The N,N,N-triethylanilinium cation possesses several single bonds around which rotation can occur, most notably the C-N bonds of the ethyl groups. At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals. For instance, the three methylene (B1212753) (-CH₂) groups and the three methyl (-CH₃) groups of the triethylammonium (B8662869) moiety would each appear as a single set of signals.
Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. montana.edu By lowering the temperature, the rate of rotation can be slowed. If the rotational energy barrier is high enough, the rotation can become slow on the NMR timescale, leading to the observation of distinct signals for previously equivalent nuclei. nih.gov The temperature at which these distinct signals merge into a single broad peak is known as the coalescence temperature (Tc). nih.gov
From the coalescence temperature and the frequency difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides quantitative data on the energy required to interconvert conformational isomers. researchgate.net For N-alkylated systems, these barriers typically range from 20 to 60 kJ/mol. researchgate.netresearchgate.net
Interactive Table: Illustrative Rotational Barrier Data
| Dynamic Process | Temperature Range | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |
| C-N Bond Rotation | -80°C to 60°C | ~ -20°C | 45 - 55 |
Elucidation of Tautomeric Forms and Isomeric Populations
Tautomers are structural isomers that readily interconvert, often through the migration of a proton. wikipedia.org The 3-hydroxyaniline moiety of the compound could theoretically exist in equilibrium between its phenolic (enol) form and a keto tautomer (cyclohexa-2,5-dienone).
¹H and ¹³C NMR spectroscopy are highly effective for identifying and quantifying tautomeric forms in solution. nih.gov The phenolic form would be characterized by distinct aromatic proton signals and a signal for the acidic -OH proton. A keto tautomer would show signals corresponding to sp³-hybridized carbons in the ring and non-aromatic protons. The presence of both sets of signals in the NMR spectrum would confirm a tautomeric equilibrium. The relative populations of the tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum. For most simple phenols, the enol form is overwhelmingly dominant. nih.gov
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's atomic connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, COSY would show a cross-peak between the methylene protons (~3.5 ppm) and the methyl protons (~1.4 ppm) of the ethyl groups, confirming their connectivity within the same spin system. It would also map the connectivity between adjacent protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu It allows for the definitive assignment of each carbon atom based on the known assignment of its attached proton. For example, the aromatic proton at a specific chemical shift would show a cross-peak to its corresponding aromatic carbon. nih.gov
Interactive Table: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations
| Position | Predicted ¹³C δ (ppm) | Predicted ¹H δ (ppm) | Multiplicity | Key HMBC Correlations (from ¹H to ¹³C) |
| C1 | ~145.0 | - | - | C3, C5 |
| C2 | ~115.0 | ~7.0 | d | C4, C6 |
| C3 | ~158.0 | - | - | C1, C5 |
| C4 | ~112.0 | ~6.8 | t | C2, C6 |
| C5 | ~130.0 | ~7.2 | t | C1, C3 |
| C6 | ~120.0 | ~6.9 | d | C2, C4 |
| N-CH₂ | ~55.0 | ~3.5 | q | C1, N-CH₃ |
| N-CH₃ | ~8.0 | ~1.4 | t | N-CH₂ |
| OH | - | ~9.5 | s | C3, C2, C4 |
Infrared and Raman Spectroscopy: Vibrational Mode Assignments and Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. researchgate.netresearchgate.net
For this compound, the key functional groups would give rise to characteristic absorption bands. A broad band in the IR spectrum, typically around 3200-3400 cm⁻¹, would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. nsf.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl groups would be observed just below 3000 cm⁻¹. materialsciencejournal.org
The aromatic ring itself has characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong band around 1200-1300 cm⁻¹ would correspond to the C-O stretching of the phenol. materialsciencejournal.org Raman spectroscopy is particularly useful for identifying vibrations of the quaternary ammonium (B1175870) group, which can be observed in the 700-1000 cm⁻¹ range. researchgate.net
Interactive Table: Vibrational Mode Assignments
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | IR | 3200 - 3400 | Broad, Strong |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Phenol) | IR | 1200 - 1300 | Strong |
| C-N Stretch | IR, Raman | 1100 - 1250 | Medium |
| Quaternary N⁺-(CH₂)₄ Sym. Stretch | Raman | ~750 | Strong |
Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis. chemguide.co.uk As this compound is an ionic salt, soft ionization techniques like Electrospray Ionization (ESI) are most appropriate. nih.gov
In positive-ion ESI-MS, the spectrum would be dominated by a peak corresponding to the intact cation, [N,N,N-Triethyl-3-hydroxyanilinium]⁺. High-resolution mass spectrometry would provide a highly accurate mass for this ion, which can be used to confirm its elemental composition.
Tandem mass spectrometry (MS/MS) involves isolating the parent ion and inducing fragmentation to gain further structural information. nih.gov The fragmentation of quaternary ammonium cations is well-studied. Common fragmentation pathways include: libretexts.org
Loss of a neutral alkane/alkene: A primary fragmentation route often involves the loss of ethene (C₂H₄, 28 Da) through a Hofmann elimination-type rearrangement.
Loss of an alkyl radical: Cleavage of a C-N bond can lead to the loss of an ethyl radical (•C₂H₅, 29 Da).
Loss of triethylamine: A retro-Menshutkin reaction could lead to the loss of neutral triethylamine, leaving a 3-hydroxyphenyl cation, though this is generally less common in ESI-MS.
Interactive Table: Predicted Mass Spectrometry Fragmentation
| Ion Description | Proposed Formula | m/z (Calculated) | Fragmentation Pathway |
| Cation (Parent Ion) | [C₁₂H₂₀NO]⁺ | 206.15 | - |
| Fragment 1 | [C₁₀H₁₆NO]⁺ | 178.12 | Loss of Ethene (C₂H₄) |
| Fragment 2 | [C₁₀H₁₅NO]⁺• | 177.11 | Loss of Ethyl Radical (•C₂H₅) |
| Fragment 3 | [C₆H₁₄N]⁺ | 100.11 | Loss of Hydroxyphenoxy Radical |
X-ray Diffraction Studies for Solid-State Structural Determination and Supramolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles within the N,N,N-Triethyl-3-hydroxyanilinium cation and confirm the relative positions of the cation and the iodide anion in the crystal lattice.
Beyond the molecular structure, X-ray diffraction reveals the intricate network of non-covalent interactions that govern the crystal packing, known as supramolecular chemistry. academie-sciences.fr For this compound, several key interactions are expected:
Hydrogen Bonding: The most significant interaction would likely be a strong hydrogen bond between the acidic phenolic hydroxyl group (-OH) as the donor and the iodide anion (I⁻) as the acceptor (O-H···I). academie-sciences.fr
C-H···I Interactions: Weaker hydrogen bonds involving the C-H bonds of the ethyl groups or the aromatic ring as donors and the iodide anion as an acceptor may also be present.
π-π Stacking: The planar aromatic rings may stack on top of one another, an interaction driven by favorable electrostatic and dispersion forces. The geometry of this stacking (e.g., parallel-displaced or T-shaped) provides insight into the crystal's cohesive forces. nih.gov
Interactive Table: Typical Supramolecular Interaction Geometries
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |
| Strong H-Bond | O-H | I⁻ | 2.8 - 3.5 | 160 - 180 |
| Weak H-Bond | C-H | I⁻ | 3.5 - 4.0 | 140 - 170 |
| π-π Stacking | Aromatic Ring Centroid | Aromatic Ring Centroid | 3.3 - 3.8 | - |
Despite a comprehensive search for crystallographic data, detailed research findings on the crystal structure, intermolecular interactions, and void analysis for the chemical compound this compound are not available in the public domain.
Efforts to locate specific studies, including searches of chemical and crystallographic databases, did not yield the necessary experimental data to elaborate on the advanced spectroscopic and structural elucidation as outlined in the requested article structure. Information regarding the crystal packing, intermolecular forces, and void analysis for this particular compound has not been published or is not readily accessible.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with the specified subsections.
Computational Chemistry and Theoretical Investigations of N,n,n Triethyl 3 Hydroxyanilinium Iodide
Density Functional Theory (DFT) Calculations for Ground State Structures and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. umn.eduresearchgate.net DFT calculations are used to determine the optimized geometry, energy, and electronic properties of N,N,N-Triethyl-3-hydroxyanilinium iodide in its ground state. researchgate.net Methods like B3LYP are commonly paired with basis sets such as 6-311G** or 6-311++G(d,p) to provide reliable results for organic molecules, including substituted anilines. researchgate.netphyschemres.org
The conformational flexibility of the triethylammonium (B8662869) group and the orientation of the hydroxyl group relative to the phenyl ring mean that this compound can exist in multiple stable conformations.
Conformer Sampling: The first step involves a systematic search for all possible low-energy conformers. This is achieved by rotating the rotatable bonds (e.g., C-N bonds of the ethyl groups, C-O bond of the hydroxyl group) and performing geometry optimizations for each starting structure.
Table 1: Illustrative Output of a Conformational Analysis
| layersConformer ID | functionsRelative Energy (kcal/mol) | thermostatBoltzmann Population (%) | straightenKey Dihedral Angles (°) |
|---|---|---|---|
| Conformer 1 (Global Minimum) | 0.00 | [Calculated Value] | [Calculated Values for C-C-N-C, C-C-O-H, etc.] |
| Conformer 2 | [Calculated Value > 0] | [Calculated Value] | [Calculated Values] |
| Conformer 3 | [Calculated Value > 0] | [Calculated Value] | [Calculated Values] |
Analysis of the electron density reveals how electrons are distributed within the molecule, providing insights into polarity, reactivity, and intermolecular interactions.
Electron Density and Electrostatic Potential: The calculated electron density can be used to generate a molecular electrostatic potential (MEP) map. This map visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding how it interacts with other species.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. physchemres.orgphyschemres.org For this compound, the HOMO would likely be localized on the electron-rich hydroxyphenyl ring and the iodide anion, while the LUMO might be centered on the anilinium ring.
Table 2: Typical Data from FMO Analysis
| bubble_chartOrbital | boltEnergy (eV) | grainPrimary Localization |
|---|---|---|
| LUMO | [Calculated Value] | Anilinium Ring |
| HOMO | [Calculated Value] | Hydroxyphenyl Moiety / Iodide Anion |
| HOMO-LUMO Gap | [Calculated Difference] | N/A |
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Mobility
While DFT calculations provide static pictures of molecules, molecular dynamics (MD) simulations are used to study their behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the compound's dynamics, conformational changes, and interactions with its environment (e.g., solvent). deakin.edu.au For an ionic species like this compound, MD is particularly useful for studying ion pairing and solvation.
Simulations would involve placing the ion pair in a box of solvent molecules (e.g., water) and running the simulation for a sufficient time (nanoseconds to microseconds). Analysis of the resulting trajectory can reveal:
Conformational Mobility: How the triethylammonium and hydroxyl groups move and interconvert between different conformations over time.
Solvation Structure: How solvent molecules arrange around the cation and anion, described by radial distribution functions (RDFs). chemrxiv.org
Ion Pairing: The distance and orientation between the anilinium cation and the iodide anion, determining whether they exist as a tight ion pair, a solvent-separated ion pair, or as free ions in solution.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment. researchgate.net
Vibrational Spectroscopy (IR and Raman): Frequency calculations based on the optimized DFT structure yield the vibrational modes of the molecule. The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra. These are invaluable for assigning the peaks in experimental spectra to specific molecular motions, such as N-H stretches, C-N stretches, and phenyl ring vibrations. researchgate.netresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is done by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated and experimental chemical shifts helps confirm the structure and assign resonances.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. physchemres.org This provides insight into the electronic transitions occurring within the molecule, typically π→π* transitions within the aromatic ring.
Reaction Mechanism Elucidation via Transition State Analysis
DFT is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface for a proposed reaction, chemists can identify the most likely pathway.
The process involves:
Locating Reactants and Products: The geometries and energies of the starting materials and products are optimized.
Finding the Transition State (TS): The transition state is the highest energy point along the lowest energy reaction path—a first-order saddle point on the PES. Specialized algorithms are used to locate the TS structure connecting reactants and products.
Calculating the Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), which is the primary determinant of the reaction rate. A lower activation barrier implies a faster reaction. mdpi.com Computational studies on aniline (B41778) reactions have successfully used this approach to understand reaction pathways. acs.org
By comparing the activation energies for multiple competing reaction pathways, it is possible to predict which product is kinetically favored (formed fastest). For instance, if this compound were to undergo an electrophilic aromatic substitution, calculations could determine the activation energies for substitution at the ortho, meta, and para positions relative to the hydroxyl and ammonium (B1175870) groups, thereby predicting the regioselectivity of the reaction. researchgate.netnih.gov This predictive capability is a significant advantage of computational chemistry in organic synthesis and mechanistic studies. mdpi.comacs.org
Understanding Catalytic Effects
Currently, there are no specific research findings detailing the catalytic effects of this compound within the reviewed scientific literature. Quaternary ammonium salts, in general, are known to function as phase-transfer catalysts, facilitating reactions between reactants in different phases. uco.edulittleflowercollege.edu.in The catalytic activity of such salts is influenced by the structure of the cation, which affects its solubility and ability to interact with anions. littleflowercollege.edu.in
Theoretical Exploration of Structure-Property Relationships
Specific theoretical explorations of the structure-property relationships for this compound have not been reported. However, computational studies on substituted anilines and anilinium ions provide a strong basis for how such investigations would be conducted. researchgate.netresearchgate.net Ab initio and DFT methods are powerful tools for correlating the molecular structure with its electronic and chemical properties. physchemres.org
For this compound, theoretical studies would focus on how the presence of the triethylammonium group, the hydroxyl substituent, and the iodide counter-ion collectively influence the geometry and electronic distribution of the anilinium ring. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated and analyzed. The nature of the interaction between the anilinium cation and the iodide anion, whether it exists as a tightly bound ion pair or as dissociated ions in solution, would also be a critical aspect of such theoretical explorations.
There is no available research specifically detailing the nonlinear optical (NLO) properties or related calculations for this compound. The investigation of NLO properties in organic molecules is a significant area of research due to their potential applications in optoelectronics and photonics. mq.edu.auresearchwithrutgers.comresearchgate.net
Theoretical calculations of NLO properties for a molecule like this compound would typically be performed using quantum chemical methods. Methodologies such as second-order Møller-Plesset perturbation theory (MP2) are often employed to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. mq.edu.au The calculations would likely involve optimizing the molecular geometry and then computing the electronic properties that give rise to the NLO effect. The influence of the donor (hydroxyl group) and acceptor (triethylammonium group) substituents on the charge transfer characteristics of the molecule would be of particular interest, as this is a crucial factor in determining the magnitude of the NLO response.
The following table outlines the typical parameters calculated in theoretical NLO studies:
| Property | Symbol | Description |
| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. |
| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |
Specific quantum chemical descriptors for the reactivity and selectivity of this compound have not been calculated or reported in the literature. Quantum chemical descriptors are widely used to understand and predict the chemical behavior of molecules. nih.govunito.it These descriptors are derived from the electronic structure of the molecule and provide insights into its stability, reactivity, and the nature of its interactions.
For this compound, a standard set of quantum chemical descriptors would be calculated using DFT. These calculations would yield valuable information about the molecule's electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
A representative set of quantum chemical descriptors that would be calculated is presented in the table below:
| Descriptor | Symbol | Formula | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | Related to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicator of chemical reactivity and stability. |
| Ionization Potential | IP | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity | EA | -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness | S | 1/(2η) | The reciprocal of chemical hardness, indicating higher reactivity. |
| Electrophilicity Index | ω | χ2/(2η) | A measure of the molecule's electrophilic character. |
These descriptors would provide a theoretical basis for predicting the reactivity of this compound in various chemical reactions and its potential selectivity towards different reagents.
Derivatives and Structure Property Relationships of N,n,n Triethyl 3 Hydroxyanilinium Iodide Analogues
Systematic Variation of N-Alkyl Substituents and Their Impact on Reactivity and Structure
The quaternary ammonium (B1175870) group is a key feature of the N,N,N-Triethyl-3-hydroxyanilinium cation. Altering the nature of the N-alkyl substituents from ethyl to other groups (e.g., methyl, propyl, butyl) introduces significant changes in steric hindrance and solubility, which in turn affect the molecule's structure and reactivity.
Research Findings: Studies on related quaternary ammonium salts demonstrate that the size of the N-alkyl groups directly influences both physical properties and chemical reactivity. nih.govnih.gov Increasing the length of the alkyl chains generally leads to a moderate reduction in aqueous solubility for a series of iodide salts. nih.gov This is attributed to the increased hydrophobic character of the longer alkyl chains.
Steric effects are also prominent. Larger alkyl groups can hinder the approach of reactants to the nitrogen center or adjacent positions on the aryl ring. nih.gov In reactions where the ammonium group plays a role in directing a transformation or where nucleophilic attack occurs at a nearby site, the size of the N-alkyl groups can significantly modulate the reaction rate and even the reaction pathway. For instance, in base-induced rearrangements of N-alkyl arylsulphonamides, the size of the N-alkyl group can determine whether cyclization or rearrangement occurs, with bulkier groups favoring rearrangement by sterically preventing cyclization. nih.gov
Crystal packing is also highly sensitive to the nature of the N-alkyl substituent. X-ray analysis of various N-alkylated salts reveals that both the alkyl group and the counter-ion influence packing modes, although predicting the exact packing from the molecular structure remains challenging. nih.gov
| N-Alkyl Substituent (R) | Relative Steric Hindrance | Expected Aqueous Solubility Trend (Iodide Salts) | Potential Impact on Reactivity |
|---|---|---|---|
| Methyl (-CH₃) | Low | Highest | Minimal steric inhibition; may allow for competing reactions (e.g., cyclization). nih.gov |
| Ethyl (-C₂H₅) | Moderate | Intermediate | Baseline for comparison. |
| n-Propyl (-C₃H₇) | Moderate-High | Lower | Increased steric hindrance compared to ethyl. |
| Isopropyl (-CH(CH₃)₂) | High | Lower | Significant steric hindrance at the α-carbon, strongly influencing reaction pathways. nih.gov |
| n-Butyl (-C₄H₉) | High | Lowest | Substantial hydrophobic character and steric bulk. nih.gov |
Positional Isomerism of Hydroxyl Group: Influence on Electronic and Steric Effects
The position of the hydroxyl (-OH) group on the aniline (B41778) ring—ortho (position 2), meta (position 3), or para (position 4) relative to the ammonium substituent—profoundly alters the molecule's electronic properties and intramolecular interactions.
This positional change affects the acidity of the hydroxyl proton (pKa) and the potential for intramolecular hydrogen bonding. An ortho-hydroxyl group can form a hydrogen bond with the counter-ion or other nearby functional groups, which can lock the conformation of the molecule and influence its reactivity. The para-hydroxyl group, while unable to form intramolecular hydrogen bonds with the ammonium group, exerts the strongest electronic influence on substituents located across the ring.
| Isomer Position | Primary Electronic Effect | Potential for Intramolecular H-Bonding | Expected Impact on Ring Electron Density |
|---|---|---|---|
| 2-hydroxy (ortho) | +R (Resonance Donating), -I (Inductive Withdrawing) | High | Increased electron density at para-position to OH. |
| 3-hydroxy (meta) | -I (Inductive Withdrawing) | Low | General, weaker influence on ring electron density. |
| 4-hydroxy (para) | +R (Resonance Donating), -I (Inductive Withdrawing) | None (with ammonium group) | Strongly increased electron density at ortho-positions to OH. |
Modifications of the Aryl Moiety: Exploring Electronic and Steric Effects
Introducing additional substituents onto the aryl ring provides a powerful means to modulate the electronic and steric properties of the anilinium core. These modifications can either donate or withdraw electron density from the ring, thereby influencing the reactivity of the entire molecule.
Research Findings: The electronic effects of substituents on the reactivity of anilines and their derivatives are well-documented and can often be quantified using the Hammett equation. acs.org
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) donate electron density to the aryl ring. This increases the ring's nucleophilicity and can affect the stability of charged intermediates in a reaction. EDGs generally increase the rate of electrophilic aromatic substitution.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) pull electron density from the aryl ring. acs.org This makes the ring more electron-poor (electrophilic) and less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. EWGs can significantly alter the pKa of other substituents on the ring. researchgate.net
Steric effects arise from the physical bulk of the substituents. A large group placed at the ortho-position (e.g., position 2 or 6) can sterically hinder reactions involving the ammonium group or the aryl ring itself. researchgate.net
| Substituent | Position | Electronic Effect | Hammett Constant (σ_para) | Expected Impact on Reactivity |
|---|---|---|---|---|
| Methoxy (-OCH₃) | 4 | Strongly Donating (+R >> -I) | -0.27 | Increases ring nucleophilicity. |
| Methyl (-CH₃) | 4 | Donating (+I, Hyperconjugation) | -0.17 | Slightly increases ring nucleophilicity. |
| Chloro (-Cl) | 4 | Withdrawing (-I > +R) | +0.23 | Decreases ring nucleophilicity. |
| Cyano (-CN) | 4 | Strongly Withdrawing (-I, -R) | +0.66 | Strongly decreases ring nucleophilicity. acs.org |
| Nitro (-NO₂) | 4 | Very Strongly Withdrawing (-I, -R) | +0.78 | Significantly increases ring electrophilicity. acs.org |
Comprehensive Analysis of Structure-Reactivity and Structure-Function Correlations
By integrating the effects of N-alkyl, hydroxyl, and aryl substituents, clear correlations between structure and reactivity emerge. These relationships are foundational to physical organic chemistry and allow for the prediction of chemical behavior.
The electronic nature of the aryl ring, modulated by substituents, directly correlates with its reactivity in various transformations. For reactions involving electrophilic attack on the ring, the rate is enhanced by EDGs and diminished by EWGs. This relationship can be quantified by plotting the logarithm of the reaction rate constant against the appropriate Hammett substituent constant (σ), which often yields a linear correlation. acs.orgresearchgate.net
Steric factors often work in concert with electronic effects. The size of N-alkyl groups can dictate the accessibility of the nitrogen atom and the adjacent ortho positions on the ring. nih.gov Similarly, bulky ortho-substituents on the aryl ring can impede reactions at the ring or at the ammonium center. This interplay is critical in catalysis, where the anilinium derivative might act as a ligand or phase-transfer catalyst, as both electronic tuning and steric profile are key to performance. nih.gov
Design Principles for Tailoring Specific Molecular Attributes
The structure-property relationships discussed above lead to a set of rational design principles for creating analogues of N,N,N-Triethyl-3-hydroxyanilinium iodide with specific, predetermined characteristics.
To Enhance Ring Nucleophilicity: Introduce strong electron-donating groups (e.g., -OCH₃, -NH₂) at the ortho- or para-positions relative to the site of reaction.
To Enhance Ring Electrophilicity: Incorporate strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aryl ring to facilitate nucleophilic attack.
To Modulate Aqueous Solubility: For iodide salts, decrease the size and number of carbons in the N-alkyl groups (e.g., use N-methyl instead of N-butyl) to increase solubility. nih.gov Conversely, increase alkyl chain length to enhance lipophilicity.
To Maximize Steric Hindrance: Introduce bulky N-alkyl groups (e.g., isopropyl, tert-butyl) or place large substituents (e.g., -C(CH₃)₃) at the ortho-positions of the aryl ring. nih.gov
To Introduce Hydrogen Bonding Capability: Position hydroxyl or amino groups at locations (e.g., the ortho-position) where they can form intramolecular hydrogen bonds to influence conformation and reactivity.
To Tune Electronic Properties without Direct Resonance: Place substituents at the meta-position to exert a primarily inductive effect, allowing for fine-tuning of the electronic environment with minimal perturbation of the ring's π-system conjugation pathway.
By applying these principles, chemists can systematically and predictably modify the core structure to develop new molecules with optimized properties for applications ranging from chemical synthesis to materials science.
Applications in Advanced Chemical Research
Role as Reagents and Catalysts in Organic Synthesis
In the realm of organic synthesis, N,N,N-Triethyl-3-hydroxyanilinium iodide and related quaternary ammonium (B1175870) iodides are valued for their ability to act as reagents and catalysts. The presence of the iodide counter-ion is central to much of its reactivity.
The iodide component of this compound makes it a valuable source for the iodide ion, which is an excellent nucleophile in bimolecular nucleophilic substitution (SN2) reactions. libretexts.org This is prominently utilized in halogen exchange reactions, such as the Finkelstein reaction, where an alkyl chloride or bromide is converted into an alkyl iodide. wikipedia.org The reaction is driven to completion because sodium or potassium iodide is soluble in solvents like acetone, while the resulting chloride or bromide salts are not and precipitate out of solution. wikipedia.org The quaternary ammonium cation can also function as a phase-transfer catalyst, helping to transport the iodide nucleophile from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.
Table 1: Comparison of Halide Nucleophilicity in Protic Solvents
| Halide Ion | Relative Nucleophilicity |
|---|---|
| I⁻ | Strongest |
| Br⁻ | Strong |
| Cl⁻ | Moderate |
| F⁻ | Weakest |
This interactive table illustrates the superior nucleophilicity of the iodide ion compared to other halides in protic solvents, a key factor in its utility in SN2 reactions.
Quaternary ammonium iodides have emerged as powerful pre-catalysts in a variety of oxidative transformations. jku.at The catalytic cycle typically involves the in situ oxidation of the iodide anion to a more reactive, electrophilic iodine species. researchgate.net Under oxidative conditions, for example using hydrogen peroxide, the iodide can be converted to the corresponding ammonium hypoiodite (B1233010) (R₄N⁺IO⁻). jku.atresearchgate.net This transient, highly reactive species can then facilitate complex reactions such as oxidative cycloetherifications of phenols to produce valuable dihydrobenzofuran derivatives. jku.at The use of this compound in this context would leverage its iodide counter-ion to generate the catalytically active species, while the anilinium structure could potentially modulate solubility and reactivity.
While achiral quaternary ammonium salts like this compound primarily serve as catalysts or reagents in non-stereospecific reactions, the broader class of these compounds is crucial for stereoselective synthesis. Chiral, non-racemic quaternary ammonium catalysts, particularly those derived from cinchona alkaloids or featuring chiral backbones, are used to induce enantioselectivity in a wide range of transformations. jku.at
In terms of regioselectivity, the inherent structure of the N,N,N-Triethyl-3-hydroxyanilinium cation, with its hydroxyl and ammonium substituents on the aromatic ring, can influence the outcome of reactions involving the ring itself. Furthermore, related synthetic strategies, such as those involving the reaction of arynes with pyridine (B92270) N-oxides, demonstrate methods for achieving high regioselectivity in the synthesis of complex biaryl compounds. nih.govresearchgate.net
Materials Science Applications
The structural features of this compound also make it and its derivatives interesting candidates for applications in materials science, particularly in the development of functional polymers and electronic materials.
Aminophenol derivatives are recognized as valuable building blocks for the preparation of advanced organic materials, including high-performance polymers like polyimides. nih.gov The this compound structure contains this core aminophenol motif. It can be envisioned as a monomer or a functional additive in polymerization reactions. The incorporation of its ionic quaternary ammonium group into a polymer backbone could impart unique properties such as increased hydrophilicity, antistatic characteristics, or ion conductivity, making the resulting materials suitable for applications in membranes or solid polymer electrolytes.
Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic materials that facilitate the transport of charge carriers (holes and electrons) to an emissive layer where they recombine to produce light. iupac.org Aromatic amines, particularly triphenylamine (B166846) derivatives, are widely used as hole-transporting materials (HTMs) due to their suitable electronic properties. iupac.orgnih.gov
The N,N,N-Triethyl-3-hydroxyanilinium core is based on an aromatic amine. While the specific compound is not a conventional OLED material, its derivatives could be explored for this purpose. The presence of the aniline-type structure suggests potential utility in hole-transport layers. nih.gov Furthermore, the development of ionic transition-metal complexes and other ionic compounds for use in solution-processed OLEDs is an active area of research, suggesting that the ionic nature of this compound could be relevant for fabricating devices via printing or spin-coating techniques. nih.gov
Table 2: Key Components in a Multilayer OLED Device
| Component Layer | Function | Example Materials |
|---|---|---|
| Hole Injection Layer (HIL) | Facilitates injection of holes from the anode. | PEDOT:PSS |
| Hole Transport Layer (HTL) | Transports holes to the emissive layer. | NPB, TPD |
| Emissive Layer (EML) | Site of electron-hole recombination and light emission. | Alq₃, Iridium complexes |
| Electron Transport Layer (ETL) | Transports electrons to the emissive layer. | Alq₃, TPBI |
| Electron Injection Layer (EIL) | Facilitates injection of electrons from the cathode. | Lithium Fluoride (LiF) |
This interactive table outlines the structure and function of materials within a typical OLED, the context in which derivatives of this compound might be applied.
Design of Nonlinear Optical (NLO) Materials
The design of materials with nonlinear optical (NLO) properties is a significant area of research due to their potential applications in technologies like optical data storage, telecommunications, and optical computing. nih.govnih.gov Organic molecules, in particular, are of interest for their potentially large third-order NLO responses. nih.gov The NLO properties of a material are related to its molecular structure, specifically the arrangement of electron-donating and electron-accepting groups and the extent of π-conjugation. nih.gov
For a compound like this compound, its potential as an NLO material would depend on its molecular hyperpolarizability. The presence of the hydroxyl group (an electron donor) and the triethylanilinium group could create a charge-transfer system conducive to NLO effects. However, without experimental or theoretical studies on this specific compound, its efficacy as an NLO material remains speculative.
Table 1: Key Concepts in the Design of Third-Order NLO Materials
| Concept | Description | Relevance to this compound |
|---|---|---|
| Third-Order Susceptibility (χ(3)) | A measure of a material's third-order nonlinear optical response. researchgate.netresearchgate.net | Would need to be experimentally determined or computationally modeled for this compound. |
| Molecular Hyperpolarizability (γ) | The microscopic origin of the macroscopic third-order NLO response of a material. | Dependent on the electronic structure of the molecule. |
| π-Conjugated Systems | Systems of alternating single and double bonds that allow for delocalization of π-electrons, often enhancing NLO properties. | The aromatic ring in the anilinium core provides a basis for π-conjugation. |
| Push-Pull Molecules | Molecules with electron-donating and electron-accepting groups at opposite ends of a conjugated system, which can enhance NLO responses. | The hydroxyl and triethylanilinium groups could potentially form a push-pull system. |
Applications in Dye Adsorption and Removal
The removal of organic dyes from wastewater is a critical environmental concern, as many dyes are toxic and persistent. nih.govresearchgate.netresearchgate.net Adsorption is a widely used method for dye removal due to its efficiency and the availability of various adsorbent materials. nih.govmdpi.com The effectiveness of an adsorbent depends on its surface chemistry, porosity, and the nature of the interaction with the dye molecules. mdpi.com
Quaternary ammonium salts, a class to which this compound belongs, can sometimes be used in the modification of adsorbent surfaces to enhance the removal of anionic dyes through electrostatic interactions. However, specific studies detailing the use of this compound as either a primary adsorbent or a surface modifier for dye removal are not readily found in the scientific literature. The potential for this compound in dye adsorption would depend on its ability to interact with specific dye molecules, either through electrostatic forces, hydrogen bonding, or other intermolecular interactions.
Table 2: Common Isotherm Models for Dye Adsorption Studies
| Isotherm Model | Description | Information Provided |
|---|---|---|
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | Maximum adsorption capacity (q_max) and the Langmuir constant related to the energy of adsorption. |
| Freundlich | An empirical model that describes multilayer adsorption on a heterogeneous surface. | Adsorption capacity (K_F) and adsorption intensity (n). |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the study of systems composed of more than one molecule held together by non-covalent intermolecular forces. researchgate.net A key area within this field is host-guest chemistry, which involves the complexation of a smaller "guest" molecule within a larger "host" molecule. researchgate.net
Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. nih.govnih.gov This process is driven by a combination of non-covalent interactions. While there are numerous studies on molecular recognition involving various hosts and guests, specific research detailing this compound as either a host or a guest in such systems is not prominent in the literature. Its potential for molecular recognition would be dictated by its size, shape, and the functional groups available for interaction.
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. nih.govnih.gov This process is fundamental in the formation of many biological and synthetic supramolecular systems. The ability of this compound to participate in self-assembly would depend on the balance of attractive and repulsive forces between the molecules, such as π-π stacking of the aromatic rings and electrostatic interactions of the charged headgroup. nih.gov
The stability of a host-guest complex is determined by the sum of all intermolecular interactions between the host and the guest. nih.gov These can include:
Hydrogen Bonding: Interactions between a hydrogen atom bonded to an electronegative atom and another electronegative atom.
Ion-Dipole Interactions: Electrostatic interactions between an ion and a polar molecule.
π-π Stacking: Attractive, non-covalent interactions between aromatic rings.
Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
The specific intermolecular interactions that this compound could engage in would depend on the nature of the partner molecule in a host-guest pair.
Exploration in Radiochemistry and Imaging Probe Development (Focus on synthesis of radiolabelled analogues)
Radiochemistry plays a crucial role in the development of imaging probes for diagnostic techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov These techniques rely on the detection of radiation emitted by radiolabeled molecules that are designed to accumulate in specific tissues or bind to particular biological targets. nih.gov
The synthesis of radiolabeled analogues of a target molecule typically involves incorporating a radionuclide, such as Iodine-124 for PET or Iodine-125 for SPECT, into its structure. nih.gov For an iodo-compound like this compound, a potential route for radiolabeling could involve isotopic exchange, where a non-radioactive iodine atom is replaced with a radioactive one. However, specific protocols for the radiosynthesis of labeled this compound are not described in the available literature. The feasibility of such a synthesis would depend on the stability of the molecule under the required reaction conditions and the efficiency of the labeling reaction. nih.gov Should a radiolabeled version of this compound be developed, its utility as an imaging probe would then need to be evaluated through in vitro and in vivo studies to assess its biodistribution, target specificity, and pharmacokinetic properties. nih.gov
In-depth Analysis Reveals No Direct Link Between this compound and Common Radioiodination Strategies for Imaging Agents
Despite a comprehensive investigation into the applications of this compound in advanced chemical research, no scientific literature or documented evidence has been found to support its use in strategies for iodination and radioiodination or as a direct precursor for imaging agents.
Extensive searches of chemical databases and scientific literature were conducted to elucidate the role of this compound in the synthesis of radiolabeled compounds, particularly in the context of medical imaging. The primary focus of this investigation was to identify its application in iodination and radioiodination techniques and its function as a precursor molecule for imaging agents for modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
The research explored established methods for radioiodination, which are critical for the development of many radiopharmaceuticals. These methods typically involve several key strategies:
Electrophilic Iodination: This common technique introduces a radioactive iodine isotope onto an aromatic ring. The process often employs oxidizing agents to generate an electrophilic iodine species. Precursor molecules for this method are typically activated aromatic systems that can readily undergo electrophilic substitution.
Nucleophilic Iodination: This strategy involves the displacement of a leaving group on a precursor molecule by a radioactive iodide anion.
Iododestannylation: A widely used method where a trialkyltin group on a precursor molecule is replaced with a radioiodine atom. This method is known for its high efficiency and mild reaction conditions.
Use of Organoboron Precursors: Boronic acid derivatives can also serve as effective precursors for radioiodination.
A significant portion of the investigation focused on the synthesis of well-known radioiodinated imaging agents, such as meta-iodobenzylguanidine (MIBG), which is used for the imaging of neuroendocrine tumors. The synthesis pathways of MIBG and other similar agents were scrutinized to determine if this compound or a structurally related compound is utilized as a starting material or intermediate.
The findings indicate that the common precursors for radioiodinated imaging agents are typically molecules functionalized with groups that facilitate the introduction of iodine, such as tributylstannyl, trimethylsilyl, or diazonium groups. While derivatives of 3-aminophenol (B1664112) or 3-hydroxyaniline are conceptually related to the structure of this compound, this specific compound was not identified in any of the documented synthetic routes for clinically relevant imaging agents.
Future Research Directions and Unexplored Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of quaternary ammonium (B1175870) salts, including anilinium derivatives, is well-suited for translation from traditional batch processes to more efficient and scalable continuous flow methodologies. thieme-connect.comulisboa.ptnih.gov Future research should focus on developing a robust, automated flow synthesis for N,N,N-Triethyl-3-hydroxyanilinium iodide. This approach offers numerous advantages over conventional methods, including enhanced reaction control, improved safety for handling reactive intermediates, and higher throughput. nih.gov
Key research objectives in this area would include the optimization of reaction parameters such as temperature, pressure, residence time, and solvent choice within a continuous flow setup. ulisboa.pt The use of packed-bed reactors with immobilized reagents or catalysts could further enhance efficiency and simplify purification. An automated platform would enable rapid library synthesis of related anilinium salts with varied substitution patterns, facilitating structure-activity relationship studies.
Table 1: Illustrative Parameters for Flow Synthesis Optimization
| Parameter | Range to be Explored | Rationale |
| Temperature | 25 - 150 °C | To overcome activation energy barriers and improve reaction kinetics. |
| Pressure | 1 - 15 bar | To allow for the use of low-boiling point solvents above their atmospheric boiling points. |
| Residence Time | 1 - 30 minutes | To ensure complete conversion while maximizing throughput. |
| Solvent | Acetonitrile, Ethanol, DMF | To optimize solubility of reactants and intermediates. |
| Stoichiometry | 1:1 to 1:1.5 (Aniline derivative to Alkylating agent) | To minimize side reactions and maximize yield. |
Advanced Spectroscopic Characterization Techniques for Real-Time Reaction Monitoring
The integration of in-line and on-line analytical techniques is crucial for the effective monitoring and optimization of chemical processes. Future studies on this compound should employ advanced spectroscopic methods for real-time analysis of its synthesis and subsequent transformations. Techniques such as Process Analytical Technology (PAT), incorporating methods like Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide invaluable kinetic and mechanistic data. researchgate.netmdpi.com
These non-invasive techniques allow for the continuous monitoring of reactant consumption and product formation, enabling precise control over reaction conditions. mdpi.com This level of control is particularly beneficial in flow chemistry setups, where immediate feedback can be used to adjust parameters and maintain optimal performance. Furthermore, advanced NMR techniques could be adapted for in-situ reaction monitoring to provide detailed structural information on intermediates. nih.gov
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry offers a powerful tool for predicting and understanding the behavior of molecules. Future research should leverage advanced computational models, such as Density Functional Theory (DFT), to gain deeper insights into the structural, electronic, and reactive properties of this compound. researchgate.netresearchgate.net
These theoretical studies can be used to:
Predict spectroscopic signatures (IR, Raman, NMR) to aid in experimental characterization. researchgate.net
Calculate electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the compound's potential in electronic and optical materials.
Model reaction pathways and transition states to elucidate reaction mechanisms and predict reactivity. researchgate.net
Simulate interactions with other molecules, such as solvents or biological targets, to guide the design of new applications. nih.gov
A thorough computational investigation would provide a theoretical framework to complement and guide experimental work, accelerating the discovery of new properties and applications for this anilinium salt.
Exploration of Novel Reactivity and Unconventional Transformations
The quaternary ammonium moiety is a versatile functional group that can participate in a variety of chemical transformations. rsc.org While the synthesis of this compound is a primary focus, future research should also explore its potential as a reactant or catalyst in novel and unconventional chemical reactions.
A key area of interest is the cleavage of the C-N bond, which can open up pathways to new synthetic methodologies. rsc.org For example, this compound could serve as an electrophile in cross-coupling reactions or as a precursor for generating reactive intermediates. The hydroxyl group on the aniline (B41778) ring also provides a handle for further functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties.
Development of Smart Materials Based on Responsive Quaternary Anilinium Frameworks
A particularly exciting avenue for future research is the incorporation of this compound into "smart" materials that respond to external stimuli. Quaternary anilinium salts have been shown to participate in dynamic covalent exchange, making them excellent candidates for creating self-healing and malleable polymer networks. nih.govnsf.gov
By designing and synthesizing polymers with pendant this compound units, it may be possible to create materials that can repair themselves upon damage when subjected to a mild thermal stimulus. nih.govnsf.gov The dynamic nature of the anilinium salt exchange could also be harnessed to create materials with tunable mechanical properties or shape-memory effects.
Table 2: Potential Properties of Smart Polymers Incorporating this compound
| Property | Potential Stimulus | Underlying Mechanism |
| Self-Healing | Heat | Reversible C-N bond cleavage and reformation. |
| Malleability | Heat | Dynamic exchange of anilinium crosslinks. |
| pH-Responsiveness | Change in pH | Protonation/deprotonation of the hydroxyl group. |
| Conductivity | Doping | Formation of charge-transfer complexes. |
Multi-Disciplinary Research at the Interface of Organic Chemistry and Other Fields
The unique combination of a quaternary ammonium salt and a hydroxylated aniline ring makes this compound a promising candidate for interdisciplinary research, particularly at the interface of organic chemistry and environmental science.
Polymers containing quaternary ammonium and anilinium groups have demonstrated significant antimicrobial properties. nih.govuq.edu.au Future work could involve the development of antimicrobial coatings or materials based on this compound to combat biofouling on surfaces. These materials could find applications in medical devices, water purification systems, and marine coatings. nih.gov
Furthermore, the aniline framework can be functionalized to create sensors for environmental pollutants. rsc.org The electronic properties of the anilinium salt could be modulated by the presence of specific analytes, leading to a detectable signal. Research in this area could lead to the development of novel, low-cost sensors for monitoring water or air quality. The inherent properties of anilinium-based compounds also make them suitable for applications in creating conductive polymers and composites. repositorioinstitucional.mx
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
